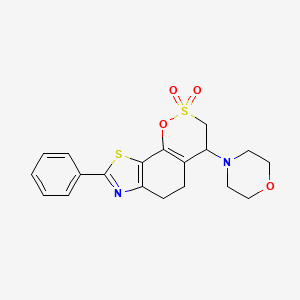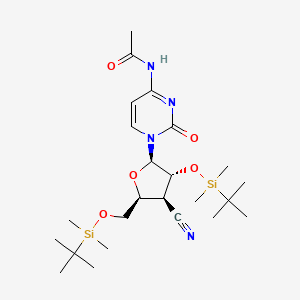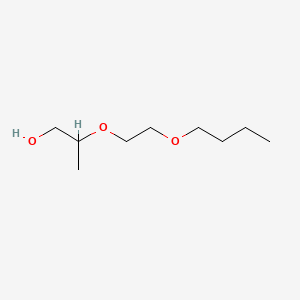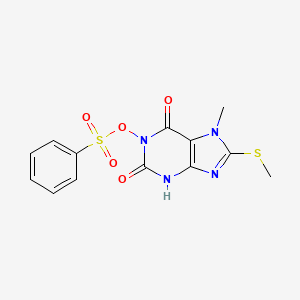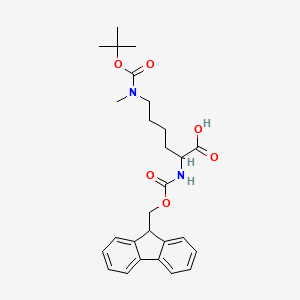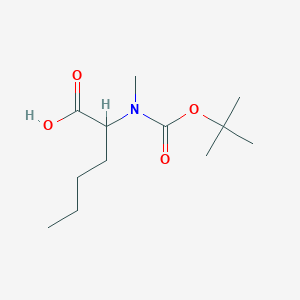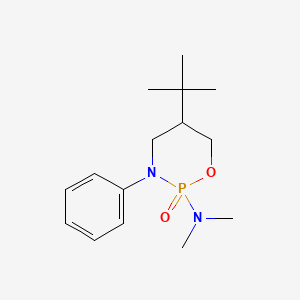
5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide is a complex organophosphorus compound It features a unique oxazaphosphinan ring structure, which is a six-membered ring containing oxygen, nitrogen, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a tert-butyl-substituted phosphine oxide in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazaphosphinan ring can be modified by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or phosphines.
Scientific Research Applications
5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The oxazaphosphinan ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine: Lacks the oxide group, resulting in different reactivity and applications.
N,N-Dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide: Lacks the tert-butyl group, affecting its steric properties and interactions.
5-tert-Butyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide: Lacks the N,N-dimethyl substitution, altering its electronic properties.
Uniqueness
5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These characteristics make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
70219-44-2 |
|---|---|
Molecular Formula |
C15H25N2O2P |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
5-tert-butyl-N,N-dimethyl-2-oxo-3-phenyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C15H25N2O2P/c1-15(2,3)13-11-17(14-9-7-6-8-10-14)20(18,16(4)5)19-12-13/h6-10,13H,11-12H2,1-5H3 |
InChI Key |
ZBODYXOCADRNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CN(P(=O)(OC1)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


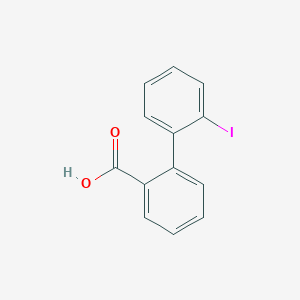

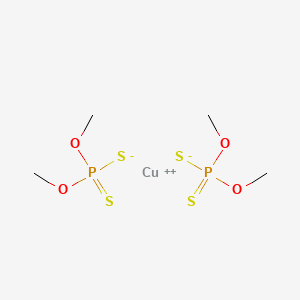

![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)

